1-(2-Ethoxyethyl)-2-methyl imidazole

Description

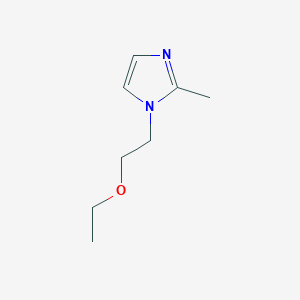

1-(2-Ethoxyethyl)-2-methyl imidazole is a substituted imidazole derivative characterized by a 2-methyl group and a 2-ethoxyethyl side chain attached to the nitrogen atom at position 1 of the imidazole ring (Fig. 1). This compound is structurally related to benzimidazole-based therapeutics, such as bilastine, a non-sedating H1-antihistamine used to treat allergic rhinitis and urticaria . Its molecular formula is C8H13N3O, with a molecular weight of 199.21 g/mol . Key pharmacological studies highlight its role in modulating histamine receptors, with one derivative, 1-(2-ethoxyethyl)-2-(4-methyl-1-homopiperazinyl)benzimidazole (Compound 69), demonstrating 39-fold greater potency than chlorpheniramine maleate in vivo . The ethoxyethyl substituent enhances lipophilicity and bioavailability, while the 2-methyl group stabilizes interactions with target proteins .

Properties

Molecular Formula |

C8H14N2O |

|---|---|

Molecular Weight |

154.21 g/mol |

IUPAC Name |

1-(2-ethoxyethyl)-2-methylimidazole |

InChI |

InChI=1S/C8H14N2O/c1-3-11-7-6-10-5-4-9-8(10)2/h4-5H,3,6-7H2,1-2H3 |

InChI Key |

ZXFKKOLDOIEXDQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCN1C=CN=C1C |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Pharmacokinetic and Binding Properties

- Bioavailability : The 2-methyl imidazole pharmacophore in this compound contributes to π–π stacking interactions with WDR5 residues (F133, F263), enhancing oral bioavailability and tolerability in mice . In contrast, nitro-substituted derivatives (e.g., 5-nitroimidazole) exhibit reduced bioavailability due to increased metabolic instability .

- Target Specificity : While this compound derivatives target histamine receptors , BIV-3 and BIV-4 () activate phagocytic cells and enzyme systems, indicating divergent applications despite structural similarities .

Toxicity and Stability

- BIV-3 and BIV-4 also show low acute toxicity, making them viable for immunostimulatory therapies .

- Chemical Stability : The hydrochloride salt of 1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzimidazole (a related compound) demonstrates stability at 2–8°C, with ≥98% purity under controlled storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.